molecular formula C15H28N2O2 B6358039 tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate CAS No. 1781848-83-6

tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate

Cat. No.: B6358039
CAS No.: 1781848-83-6
M. Wt: 268.39 g/mol
InChI Key: RWVZUTHBNRPLEY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a spirocyclic amine under specific conditions . The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane at a controlled temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.

    Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-(3-azaspiro[5.5]undecan-9-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-4-6-15(7-5-12)8-10-16-11-9-15/h12,16H,4-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVZUTHBNRPLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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